![molecular formula C14H17N3O2S B7463408 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide](/img/structure/B7463408.png)
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide, also known as PZM21, is a compound that has been recently discovered as a potential analgesic drug. The compound is a selective agonist of the μ-opioid receptor and has shown promising results in preclinical studies.
Wirkmechanismus
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide binds to the μ-opioid receptor and activates signaling pathways that lead to the inhibition of pain transmission. The compound has been shown to produce analgesia without the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.
Biochemical and Physiological Effects
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has been shown to produce analgesia in mouse models of acute and chronic pain. The compound has also been shown to have a longer duration of action and greater potency than morphine. 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide does not produce the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is its selectivity for the μ-opioid receptor, which allows for targeted analgesia without the adverse effects associated with traditional opioid drugs. However, 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is a relatively new compound and its safety and efficacy in humans have not yet been established. Additionally, the synthesis of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is complex and may be difficult to reproduce in a laboratory setting.
Zukünftige Richtungen
Future research on 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide should focus on establishing its safety and efficacy in humans. Additionally, further studies on the mechanism of action of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide may lead to the development of new analgesic drugs with improved safety and efficacy. Other potential applications of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide include the treatment of addiction and depression.
Synthesemethoden
The synthesis of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 2-pyrazinecarboxylic acid, followed by reduction of the nitro group with zinc and ammonium chloride in ethanol. The resulting compound is then reacted with 2-bromo-1-butene in the presence of potassium carbonate to yield 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has been extensively studied in preclinical models, including in vitro and in vivo assays. The compound has shown high selectivity for the μ-opioid receptor, with little to no activity at other opioid receptors. 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has also been shown to have a longer duration of action and greater potency than morphine in mouse models of acute and chronic pain.
Eigenschaften
IUPAC Name |
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(2)12-4-6-13(7-5-12)20(18,19)17-14-10-15-8-9-16-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDMVQXWWBYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.